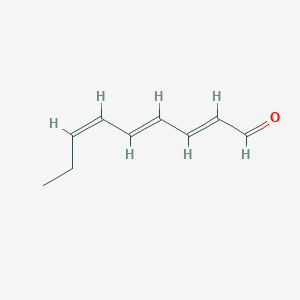
Cineol - d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cineol - d6, also known as Eucalyptol - d6, is a deuterated form of cineole, a monoterpenoid and a bicyclic ether. The molecular formula of this compound is C10H12D6O, and it has a molecular weight of 160.290. This compound is widely recognized for its applications in various fields, including medicinal, industrial, and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cineol - d6 can be synthesized through the deuteration of cineole. The process involves the exchange of hydrogen atoms in cineole with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The deuteration process ensures that the chemical properties of cineole are retained while incorporating deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves the fractional distillation of essential oils containing high levels of cineole, such as Eucalyptus globulus oil. The distillation process is carried out at temperatures ranging from 170 to 180°C. The distillate is then subjected to deuteration to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cineol - d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cineolic acid and other oxidation products.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: This compound can undergo substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Cineolic acid and other oxidized derivatives.
Reduction: Dihydro cineole derivatives.
Substitution: Various substituted cineole derivatives.
Wissenschaftliche Forschungsanwendungen
Cineol - d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory conditions and inflammation.
Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics
Wirkmechanismus
Cineol - d6 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).
Antimicrobial: Disrupts bacterial cell membranes and inhibits the growth of various bacterial and fungal species.
Respiratory Effects: Acts as a bronchodilator and mucolytic agent, enhancing respiratory function
Vergleich Mit ähnlichen Verbindungen
Cineol - d6 is compared with other similar compounds such as:
Eucalyptol (Cineole): The non-deuterated form of this compound, widely used in similar applications.
α-Pinene: Another monoterpenoid with similar biological activities but different chemical structure.
Limonene: A monoterpene with distinct citrus aroma and applications in flavoring and fragrances
This compound is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy and other analytical techniques.
Eigenschaften
CAS-Nummer |
1263091-00-4 |
|---|---|
Molekularformel |
C10H12D6O |
Molekulargewicht |
160.29 |
Reinheit |
95% min. |
Synonyme |
Cineol - d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)


![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)
